molecular formula C10H19ClO2 B1356396 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 88128-57-8

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B1356396
CAS No.: 88128-57-8
M. Wt: 206.71 g/mol
InChI Key: LESDKFYPLUGGMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 .

Scientific Research Applications

Environmental Contamination and Remediation

1,4-Dioxane as an Emerging Water Contaminant

This review discusses 1,4-dioxane's characteristics, widespread contamination in drinking water, ineffective remediation by common techniques, and the need for alternative removal approaches. It highlights the chemical's classification as a probable human carcinogen due to carcinogenic responses in animal studies, underscoring the importance of further research on human health effects, chemical interactions, and effective policy development for this contaminant (Godri Pollitt et al., 2019).

Food Safety Concerns

Fatty Acid Esters of 3-Monochloropropanediol

This paper reviews the research on 3-MCPD esters, their occurrence in foods, possible nephrotoxicity and testicular toxicity, and food safety concerns. It summarizes analytical methods, exposure biomarkers, absorption, metabolism, and toxicities, providing a scientific foundation for understanding these contaminants and addressing food safety (Gao et al., 2019).

Analytical Approaches for Contaminant Detection

Analytical Approaches for MCPD Esters and Glycidyl Esters

This review focuses on the occurrence and analysis of MCPD and glycidyl esters in vegetable oils and foods. It describes analytical methods based on both direct and indirect approaches, discussing their evolution, performance, advantages, and disadvantages. This comprehensive overview aids in the selection of suitable analytical methods for contaminant detection, contributing to mitigation efforts (Crews et al., 2013).

Future Directions

Future research could focus on the synthesis, characterization, and application of “2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane” and related compounds .

Properties

IUPAC Name

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDKFYPLUGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526950
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88128-57-8
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88128-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A one liter, round bottom flask is equipped with a magnetic stir bar, a Dean-Stark water separator, a reflux condenser and a nitrogen inlet. This apparatus is dried in an oven overnight at 120° C., assembled hot, and is allowed to cool to room temperature in a stream of nitrogen. The flask is charged with 144.70 grams (1.20 moles) of 5-chloro-2-pentanone, 185.00 grams (1.32 moles) of 2,2-dimethyl-1,3-propandiol, 300 ml of toluene and 0.05 grams of p-toluenesulfonic acid catalyst. The flask is placed in a heating mantle and the reaction mixture is heated to reflux until close to the theoretical amount of water (21.6 ml) is collected in the Dean-Stark trap. The reaction mixture is allowed to cool to room temperature, transferred to a separatory funel and washed with 200 ml portions of saturated sodium bicarbonate solution, and three times with water. The resulting organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure on a rotary evaporator. This affords a clear, pale yellow oil, which is employed in the subsequent reactions without further purification.
Quantity
144.7 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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